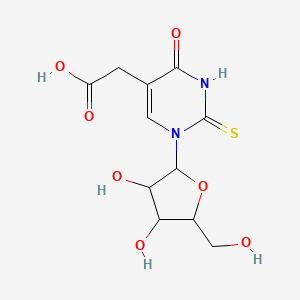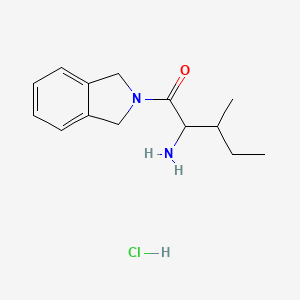
L-beta-HomoasparagineHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-beta-HomoasparagineHCl: is a synthetic amino acid derivative, characterized by the presence of an additional methylene group in its side chain compared to asparagine. This compound is often used in biochemical research due to its unique structural properties, which can influence protein folding and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-HomoasparagineHCl typically involves the following steps:
Starting Material: The synthesis begins with L-aspartic acid.
Protection of Functional Groups: The amino and carboxyl groups of L-aspartic acid are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and methyl ester for the carboxyl group.
Chain Extension: The protected L-aspartic acid undergoes a chain extension reaction using reagents like formaldehyde and hydrogen cyanide to introduce the additional methylene group.
Deprotection: The protecting groups are removed under acidic conditions to yield L-beta-Homoasparagine.
Hydrochloride Formation: The final step involves converting L-beta-Homoasparagine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
L-beta-HomoasparagineHCl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
L-beta-HomoasparagineHCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which L-beta-HomoasparagineHCl exerts its effects involves its incorporation into peptides and proteins, where it can influence their structure and function. The additional methylene group in its side chain can affect hydrogen bonding and steric interactions, leading to changes in protein folding and stability. Molecular targets include enzymes and receptors involved in metabolic pathways.
類似化合物との比較
L-beta-HomoasparagineHCl can be compared with other similar compounds such as:
L-asparagine: this compound has an additional methylene group, which can influence its biochemical properties.
L-beta-Homotyrosine: Another amino acid derivative with an extended side chain, but with a phenolic group instead of an amide.
L-beta-Homoglutamine: Similar structure but with an additional methylene group in the side chain of glutamine.
The uniqueness of this compound lies in its specific structural modifications, which can lead to distinct biochemical and pharmacological properties.
特性
分子式 |
C5H11ClN2O3 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC名 |
3,5-diamino-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H |
InChIキー |
MVWPOIZHZQCPQW-UHFFFAOYSA-N |
正規SMILES |
C(C(CC(=O)O)N)C(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)




![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)

